5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 373.8 g/mol. This compound is classified under triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. It is primarily utilized in scientific research due to its potential biological activities and applications in medicinal chemistry .
The synthesis of 5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following methods:
The molecular structure of 5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be represented as follows:
COC1=CC(=CC(=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OCThe structural features include:
The compound can undergo various chemical reactions typical of triazoles and amides:
The mechanism of action for 5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully elucidated but may involve:
Key physical and chemical properties include:
These properties are critical for determining its handling and application in laboratory settings .
5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific uses:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: